(R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-3-(methylthio)-2-(2-o-tolylacetamido)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide
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Overview
Description
KNI-10232 is a small molecular compound known for its potent inhibitory effects on specific biological targets. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of diseases caused by parasitic infections and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KNI-10232 involves multiple steps, including the formation of key intermediates through various organic reactionsCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of KNI-10232 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
KNI-10232 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
KNI-10232 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating parasitic infections and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
KNI-10232 exerts its effects by inhibiting specific enzymes or proteins involved in disease pathways. The compound binds to the active site of the target enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the biological processes that rely on the enzyme, leading to therapeutic effects. The molecular targets and pathways involved include key enzymes in parasitic organisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
KNI-10255: Another potent inhibitor with a similar structure but different binding affinity.
KNI-10256: Exhibits similar inhibitory effects but with variations in its chemical structure.
KNI-10260: A related compound with a lower binding affinity compared to KNI-10232.
Uniqueness
KNI-10232 stands out due to its high binding affinity and specificity for its target enzymes. This makes it a valuable compound for therapeutic applications and scientific research. Its unique chemical structure and stability also contribute to its effectiveness and versatility in various applications .
Properties
Molecular Formula |
C38H46N4O6S2 |
---|---|
Molecular Weight |
718.9 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[[2-(2-methylphenyl)acetyl]amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C38H46N4O6S2/c1-23-12-8-9-15-25(23)20-31(44)39-29(21-49-4)35(46)40-28(18-24-13-6-5-7-14-24)33(45)37(48)42-22-50-38(2,3)34(42)36(47)41-32-27-17-11-10-16-26(27)19-30(32)43/h5-17,28-30,32-34,43,45H,18-22H2,1-4H3,(H,39,44)(H,40,46)(H,41,47)/t28-,29-,30+,32-,33-,34+/m0/s1 |
InChI Key |
BUCXGTGXIGORNK-DYCNJNKSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CC(=O)N[C@@H](CSC)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(CSC)C(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O |
Origin of Product |
United States |
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